molecular formula C9H20Cl2N4 B2637246 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride CAS No. 1808607-53-5

4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride

Cat. No.: B2637246
CAS No.: 1808607-53-5
M. Wt: 255.19
InChI Key: WOIXGRXGZFQGPR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride is a synthetic organic compound featuring a 1,2,4-triazole ring substituted with a branched pentan-1-amine chain and two methyl groups at the 4-position of the pentyl backbone. Its molecular formula is C₉H₂₀Cl₂N₄ (base: C₉H₁₈N₄ + 2HCl), with a molecular weight of 267.19 g/mol (calculated from ). The compound’s SMILES notation is CC(C)(C)CCC(C1=NC=NN1)N, and its InChIKey is PXVPFZYLGGUSMK-UHFFFAOYSA-N . The dihydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological studies.

Properties

IUPAC Name

4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4.2ClH/c1-9(2,3)5-4-7(10)8-11-6-12-13-8;;/h6-7H,4-5,10H2,1-3H3,(H,11,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIXGRXGZFQGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C1=NC=NN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1808607-53-5
Record name 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Overview

4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride is a triazole-based compound that has garnered attention in medicinal chemistry due to its potential applications in drug development. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.

Medicinal Chemistry Applications

The compound has been studied for its role as a pharmacological agent, particularly in the development of inhibitors targeting specific enzymes and pathways involved in disease processes.

Inhibition of Tankyrases

Recent research has highlighted the compound's potential as a tankyrase inhibitor. Tankyrases are enzymes involved in the regulation of Wnt signaling pathways, which play a crucial role in cancer progression. The compound has shown promising results in inhibiting tankyrases with a favorable pharmacokinetic profile, suggesting its utility in cancer therapy .

Anti-inflammatory Properties

There is evidence supporting the anti-inflammatory effects of triazole derivatives, including this compound. Studies have indicated that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes. This raises the possibility that this compound may also possess similar anti-inflammatory properties .

Case Studies and Research Findings

A review of literature provides insights into the efficacy and applications of this compound:

Case Study: Triazole Derivatives in Cancer Treatment

In a comprehensive study on Mannich bases and their derivatives, compounds similar to this compound were evaluated for cytotoxicity against various cancer cell lines. The findings indicated that these compounds exhibited selective toxicity towards tumor cells while sparing normal cells. The IC50 values ranged from 0.2 to 10 μM, demonstrating their potential as anticancer agents .

Research on COX Inhibition

Another study focused on the synthesis of triazole derivatives as COX inhibitors. The results showed that certain derivatives had an IC50 value significantly lower than standard drugs like Celecoxib, indicating enhanced potency and selectivity. This suggests that this compound could be further explored for its anti-inflammatory applications .

Comparative Data Table

Application Target Efficacy Reference
Tankyrase InhibitionCancer pathwaysHigh potency
Anti-inflammatory ActivityCOX enzymesLower IC50 than Celecoxib
Cytotoxicity against cancer cellsVarious cell linesIC50 0.2 - 10 μM

Mechanism of Action

The mechanism by which 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,2,4-triazole class, which is pharmacologically significant. Below is a comparative analysis with structurally related triazole derivatives:

Compound Name Molecular Formula Key Substituents Key Features
4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride (Target) C₉H₂₀Cl₂N₄ Branched pentylamine, dimethyl, 1,2,4-triazole High solubility (dihydrochloride salt), potential for hydrogen bonding via NH₂
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h, ) C₁₂H₁₅N₃ Phenyl, 1,2,3-triazole, dimethylamine Planar phenyl group enhances π-π stacking; 1,2,3-triazole differs in ring N positions
4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl)semicarbazide (4, ) C₁₇H₁₆N₆O₂ Semicarbazide, phenylacetyl, 1,2,4-triazole Semicarbazide moiety enables chelation; aryl groups improve lipophilicity

Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogs like Compound 10h (logP ~2.34 inferred from structure).
  • Stability : The branched alkyl chain in the target compound may confer steric protection against metabolic degradation compared to linear-chain triazoles.

Spectroscopic Comparison

  • ¹H-NMR :
    • Target Compound : Expected signals: δ 1.0–1.2 ppm (C(CH₃)₂), δ 2.5–3.0 ppm (NH₂), δ 7.5–8.0 ppm (triazole protons).
    • Compound 10h : Observed δ 7.95 ppm (triazole CH), δ 3.71 ppm (CH₂NMe₂), δ 2.34 ppm (NMe₂) .
  • ¹³C-NMR : Triazole carbons in the target compound would resonate near δ 145–150 ppm, similar to Compound 10h (δ 146.0 ppm) .

Research Implications and Gaps

  • Biological Potential: Analogous compounds (e.g., ’s oxadiazole-triazole hybrids) suggest antimicrobial or kinase-inhibitory applications. Further in vitro assays are needed to validate the target compound’s activity.

Data Tables

Table 1: Molecular Properties

Property Target Compound Compound 10h Compound 4
Molecular Weight (g/mol) 267.19 201.27 336.35
LogP (Predicted) ~1.8 ~2.34 ~3.1
Key Functional Groups NH₂, 1,2,4-triazole NMe₂, 1,2,3-triazole Semicarbazide, oxadiazole

Biological Activity

4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₉Cl₂N₄
  • Molecular Weight : 218.72 g/mol
  • CAS Number : 1955515-40-8

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines effectively. A study highlighted that certain triazole derivatives demonstrated cytotoxic effects against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC₅₀ values in the micromolar range. Specifically, compounds derived from similar structures showed IC₅₀ values of 6.2 μM against HCT116 and 43.4 μM against T47D cells .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound’s structure allows for interaction with microbial enzymes and cellular components. Studies have shown that related triazole compounds possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have been explored in various studies. For example, certain triazole-based compounds have been evaluated for their efficacy in reducing seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450s and various kinases involved in cancer cell proliferation.
  • Receptor Modulation : The compound may act on neurotransmitter receptors, influencing neuronal excitability and providing anticonvulsant effects.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA or affect its replication and repair processes.

Case Studies

StudyFindings
Demonstrated significant anticancer activity against MCF-7 and HCT116 cell lines with IC₅₀ values indicating potent cytotoxicity.
Explored anticonvulsant effects in animal models showing a reduction in seizure frequency and severity when treated with triazole derivatives.
Investigated antimicrobial properties highlighting effectiveness against both gram-positive and gram-negative bacteria.

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